molecular formula C21H43N3O4 B3212516 Guanidine, octadecyl-, ethanedioate CAS No. 110300-81-7

Guanidine, octadecyl-, ethanedioate

Cat. No. B3212516
CAS RN: 110300-81-7
M. Wt: 401.6 g/mol
InChI Key: OMZRYADEJCLYJD-UHFFFAOYSA-N
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Description

Guanidine, octadecyl-, ethanedioate is a chemical compound with the molecular formula C19H41N3・1/2C2H2O4 .


Synthesis Analysis

Guanidines can be synthesized through various methods. One approach involves transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions . Another method involves guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has also been reported .


Molecular Structure Analysis

Guanidine and its derivatives can be presented as molecules consisting simultaneously of two functionalities: aminal and imine . The guanidine molecule has six π-electrons at the bonding orbitals, which determines the high molecule stability similar to those of aromatic systems .


Chemical Reactions Analysis

Guanidine has been found to have strong CO2 adsorption capabilities . It has been used in various metal-catalyzed reactions . Guanidine derivatives have also been used in the synthesis of multisubstituted guanidines .


Physical And Chemical Properties Analysis

Guanidine is a strong organic base existing primarily as guanidium ions at physiological pH . It is found in the urine as a normal product of protein metabolism . Guanidines are stronger bases than other compounds due to the resonance stabilization of their conjugated acids .

Mechanism of Action

While specific information about the mechanism of action for Guanidine, octadecyl-, ethanedioate is not available, guanidine in general is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Safety and Hazards

While specific safety data for Guanidine, octadecyl-, ethanedioate is not available, guanidine hydrochloride, a related compound, is known to cause serious eye irritation, skin irritation, and drowsiness or dizziness. It is harmful if swallowed or inhaled .

Future Directions

The potential of catalytic guanidine or guanidinate metal complexes to catalyse unique chemical transformations is immensely promising . Diastereospecific synthesis is essential for the future construction of the target organocatalysts and receptors based on guanidine-substituted oxanorbornanes .

properties

IUPAC Name

2-octadecylguanidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41N3.C2H2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21;3-1(4)2(5)6/h2-18H2,1H3,(H4,20,21,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZRYADEJCLYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=C(N)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40763228
Record name Oxalic acid--N''-octadecylguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40763228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanidine, octadecyl-, ethanedioate

CAS RN

110300-81-7
Record name Oxalic acid--N''-octadecylguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40763228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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